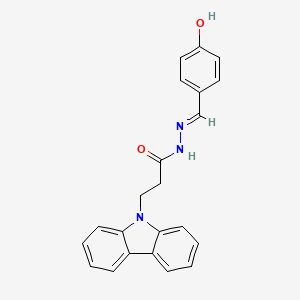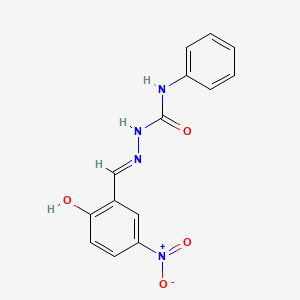![molecular formula C23H31N5O2 B6118332 N-benzyl-1'-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6118332.png)
N-benzyl-1'-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-1'-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide is a chemical compound that has been synthesized for scientific research purposes. This compound has been studied for its potential use in medicinal chemistry, particularly in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of N-benzyl-1'-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins that are involved in disease processes. This compound has been found to have activity against various targets, including kinases, proteases, and ion channels.
Biochemical and Physiological Effects:
N-benzyl-1'-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide has been found to have various biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models. In addition, this compound has been found to have analgesic effects and to reduce the symptoms of Parkinson's disease in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-benzyl-1'-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide in lab experiments include its high purity and yield, as well as its potential for use in treating various diseases. However, the limitations of using this compound in lab experiments include its relatively high cost and the need for specialized equipment and expertise to synthesize and handle this compound.
Orientations Futures
There are many potential future directions for the study of N-benzyl-1'-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide. Some potential future directions include further studies of the mechanism of action of this compound, as well as studies of its potential use in combination with other drugs or therapies. In addition, further studies of the safety and efficacy of this compound in humans are needed to determine its potential for use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-benzyl-1'-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide involves several steps. The first step involves the reaction of 1,4'-bipiperidine-3-carboxylic acid with benzyl chloride to form N-benzyl-1,4'-bipiperidine-3-carboxamide. The second step involves the reaction of N-benzyl-1,4'-bipiperidine-3-carboxamide with 5-methyl-1H-pyrazole-3-carboxylic acid to form N-benzyl-1'-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide. This synthesis method has been optimized for high yield and purity.
Applications De Recherche Scientifique
N-benzyl-1'-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide has been studied for its potential use in medicinal chemistry. This compound has been found to have activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, this compound has been studied for its potential use as a painkiller and an anti-inflammatory agent.
Propriétés
IUPAC Name |
N-benzyl-1-[1-(5-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O2/c1-17-14-21(26-25-17)23(30)27-12-9-20(10-13-27)28-11-5-8-19(16-28)22(29)24-15-18-6-3-2-4-7-18/h2-4,6-7,14,19-20H,5,8-13,15-16H2,1H3,(H,24,29)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUURQNBCQRYOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)N2CCC(CC2)N3CCCC(C3)C(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[3-(1H-1,2,3-benzotriazol-1-yl)-1-piperidinyl]sulfonyl}benzonitrile](/img/structure/B6118255.png)
![ethyl 4-{[N-[(4-bromophenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl]amino}benzoate](/img/structure/B6118258.png)
![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6118269.png)
![1-[1-(2,5-dimethoxybenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6118277.png)
![3-[1-(methoxyacetyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B6118285.png)

![(5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B6118300.png)

![2-(2-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenoxy)ethanol](/img/structure/B6118321.png)

![5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxy-1-piperidinyl)pyridine](/img/structure/B6118343.png)
![3,5-dimethyl-N,2-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6118350.png)
![1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3-[2-(4-methoxyphenyl)ethyl]piperidine](/img/structure/B6118358.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B6118362.png)